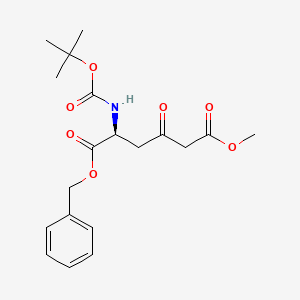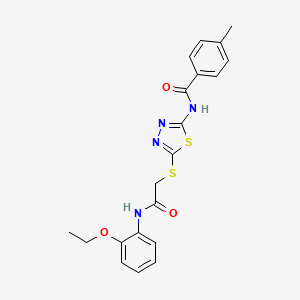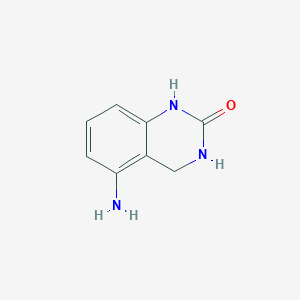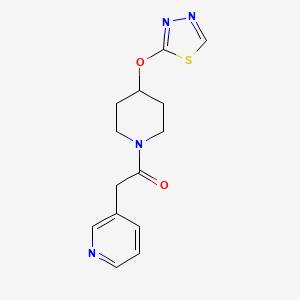
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a chemical entity that features a thiadiazole moiety, which is a heterocyclic compound containing both sulfur and nitrogen atoms within a ring structure. This moiety is known for its electron-accepting properties and is often utilized in the design of various organic compounds for electronic and optical applications. The compound also includes a piperidine and a pyridine ring, which are common structural motifs in medicinal chemistry due to their ability to interact with biological targets.
Synthesis Analysis
Although the provided papers do not directly discuss the synthesis of this compound, they do provide insight into the synthesis of related compounds. For instance, the synthesis of donor-acceptor-type conjugated polymers using thiadiazolo[3,4-c]pyridine as an electron acceptor is described . This suggests that similar synthetic strategies could potentially be applied to the synthesis of the compound , with modifications to incorporate the specific piperidine and pyridine components.
Molecular Structure Analysis
The molecular structure of compounds containing thiadiazole units can be significantly influenced by intramolecular interactions, such as hydrogen bonding. In a closely related compound, the presence of an intramolecular OH⋯N hydrogen bond was found to be a key determinant in the conformational properties of the molecule . This implies that in the compound of interest, similar intramolecular interactions may play a crucial role in defining its three-dimensional structure and, consequently, its chemical reactivity and interaction with other molecules.
Chemical Reactions Analysis
The thiadiazole moiety is known to participate in various chemical reactions due to its electron-accepting ability. The papers provided do not directly address the chemical reactions of this compound, but they do suggest that the electron-accepting properties of thiadiazole derivatives can lead to the formation of novel materials with unique electrochemical and optical properties . Therefore, it can be inferred that the compound may also engage in reactions that are characteristic of electron-deficient heterocycles, such as nucleophilic substitution or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are often characterized by their electron-accepting abilities, which can lead to unique optical and electrochemical behaviors. For example, a thiadiazolo[3,4-c]pyridine-based polymer was found to have a low bandgap and fast-switching electrochromic properties . While the specific properties of this compound are not detailed in the provided papers, it is reasonable to hypothesize that the compound may exhibit similar low bandgap properties and potentially useful electrochromic characteristics. Additionally, the conformational stability imparted by intramolecular hydrogen bonding in related molecules suggests that this compound may also exhibit distinct physicochemical properties influenced by its molecular conformation .
特性
IUPAC Name |
2-pyridin-3-yl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-13(8-11-2-1-5-15-9-11)18-6-3-12(4-7-18)20-14-17-16-10-21-14/h1-2,5,9-10,12H,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJZAMSXUZJNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


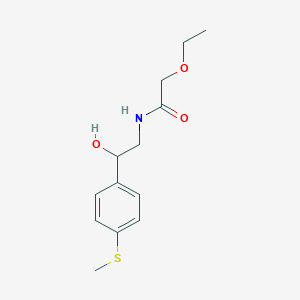

![methyl 4-[2-(2-hydroxyethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B3005580.png)
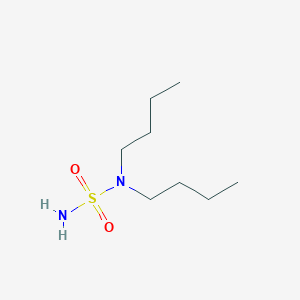
![1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3005582.png)
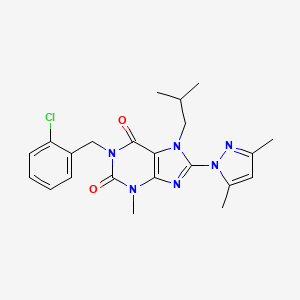
![3-Methylidene-N-(2-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3005585.png)
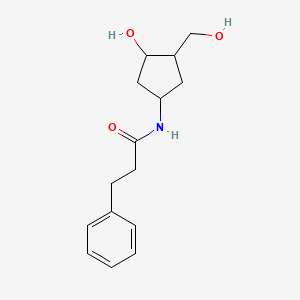
![3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B3005590.png)
